(9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate
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Description
“(9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate” is a chemical compound with the molecular formula C23H29NO4 . It is also known by other names such as FMOC-THR (TBU)-OL .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenyl group attached to a carbamate group, which is further connected to a hydroxybutan-2-yl group with a tert-butoxy substituent . The compound has a molecular weight of 383.5 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 383.5 g/mol . Other physical and chemical properties are not specified in the retrieved information.Scientific Research Applications
Biodegradation and Environmental Fate
Biodegradation of Ethyl tert-butyl ether (ETBE) in Soil and Groundwater : This review summarizes knowledge on the biodegradation and fate of ETBE, a gasoline oxygenate similar in structure to tert-butyl functionalized compounds. Microorganisms capable of degrading ETBE aerobically have been identified, with degradation pathways including hydroxylation and formation of intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA) (Thornton et al., 2020). This study provides insights into the environmental behavior of similar tert-butyl functionalized carbamates.
MTBE Biodegradation and Bioremediation : The paper reviews evidence of MTBE biotransformation under aerobic and increasing evidence under anaerobic conditions, highlighting the metabolic pathway involving intermediates like TBA and 2-hydroxy isobutyric acid (HIBA). This research points to several biological methods that can now be used for MTBE remediation, suggesting potential biodegradation pathways for related compounds (Fiorenza & Rifai, 2003).
Synthetic Applications and Mechanisms
Selective Catalytic Reduction of Aromatic Nitro Compounds : This review discusses the use of CO as a reductant in organic synthesis, specifically in the reductive carbonylation of nitro aromatics to carbamates. The review provides a comprehensive overview of the mechanistic understanding and application of this reaction, relevant to synthesizing carbamate esters from aromatic nitro compounds (Tafesh & Weiguny, 1996).
Synthetic Phenolic Antioxidants : Discusses the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), many of which share structural similarities with the compound , particularly in the context of their widespread use and potential health impacts. The review emphasizes the need for novel SPAs with low toxicity and environmental persistence (Liu & Mabury, 2020).
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R,3R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]butan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26)/t15-,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVPBNDGSCZOTB-QVKFZJNVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456786 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate | |
CAS RN |
189337-28-8 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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